molecular formula C21H18O9 B1665253 Aloin CAS No. 1415-73-2

Aloin

Cat. No. B1665253
CAS RN: 1415-73-2
M. Wt: 418.4 g/mol
InChI Key: AFHJQYHRLPMKHU-OSYMLPPYSA-N
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Description

Aloin, also known as barbaloin, is a bitter, yellow-brown colored compound found in the exudate of at least 68 Aloe species . It is used as a stimulant-laxative, treating constipation by inducing bowel movements . The compound is present in what is commonly referred to as the aloe latex .


Synthesis Analysis

A new simple analytical method was developed for the identification and quantification of aloin in aloe gel . The extraction was performed using acetonitrile acidified with formic acid (1%, v/v) with no additional cleanup step . The compound was determined using high-performance liquid chromatography coupled with triple quadrupole mass spectrometry (QqQ) .


Molecular Structure Analysis

Aloin is an anthraquinone glycosyl, meaning that its anthraquinone skeleton has been modified by the addition of a sugar molecule . The universal Protein Resource (Uniprot) and Protein Data Bank (PDB) databases were searched for the three-dimensional structure of the key core target of aloin in asthma and allergic rhinitis, respectively .


Chemical Reactions Analysis

Aloin can be used in routine analysis for the detection and quantification of aloin in raw gel, processed gel, and final aloin products (such as juice or beverages) ready for consumption .

Scientific Research Applications

Anticancer Activity

Aloin has been investigated for its potential in cancer treatment. A study by Kumar et al. (2010) demonstrated that aloin derivatives exhibit enhanced efficacy in antioxidant and cytotoxic activities compared to aloin itself. Similarly, Lee et al. (2014) found that aloin induces apoptosis and autophagy in human lung cancer cells, suggesting its potential as a therapeutic agent. Tabolacci et al. (2011) also noted aloin's anti-neoplastic and anti-metastatic properties in melanoma cells, enhancing the growth-inhibiting effect of anticancer agents like cisplatin.

Pharmacological Properties

Aloin's broad pharmacological activities include anti-inflammatory, antibacterial, and antioxidant properties. Xiao et al. (2022) provided a comprehensive overview of these properties, emphasizing the need for further studies to understand aloin's mechanism of action for clinical application (Xiao et al., 2022).

Production and Accumulation

The production, transport, and storage processes of aloin within Aloe plants have been studied in detail. Liao et al. (2006) used ultrastructural studies to trace aloin's journey from production in plastids to storage in vacuoles in Aloe arborescens leaves (Liao et al., 2006).

Quantification and Analysis

Efficient quantification of aloin concentration is crucial for its industrial applications. Molero et al. (2022) developed a mathematical model to estimate aloin concentration in A. vera from its fresh mass, enhancing the industrialization process by minimizing costs (Molero et al., 2022).

Protective and Therapeutic Effects

Studies have shown aloin's protective effects in various disease models. Jing et al. (2020) found that aloin protects against blood-brain barrier damage after traumatic brain injury in mice, exhibiting antioxidative stress and anti-apoptotic properties (Jing et al., 2020). In a similar vein, Du et al. (2019) reported that aloin preconditioning attenuates hepatic ischemia/reperfusion injury by inhibiting inflammatory pathways (Du et al., 2019).

Molecular Mechanisms and Signal Pathways

Ma et al. (2018) and Zhang et al. (2020) explored the molecular mechanisms underlying aloin's effects. Ma et al. (2018) highlighted aloin's role in inhibiting inflammation in RAW264.7 cells by affecting ROS-mediated activation of the JAK1-STAT1/3 signalling pathway (Ma et al., 2018). Zhang et al. (2020) showed that aloin inhibits osteoarthritis progression through the PI3K/Akt/NF-κB signalling pathways (Zhang et al., 2020).

Safety And Hazards

Aloin is a natural chemical found in the skin of the Aloe Vera plant that has laxative effects when orally consumed by humans . It is recommended to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

The promising results of these studies in basic research encourage a greater number of clinical trials to test the clinical application of Aloe vera and its main compounds, particularly on bone protection, cancer, and diabetes . These findings provide direction for future experimental investigation into the molecular mechanism of aloin .

properties

IUPAC Name

(10S)-1,8-dihydroxy-3-(hydroxymethyl)-10-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-10H-anthracen-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22O9/c22-6-8-4-10-14(21-20(29)19(28)17(26)13(7-23)30-21)9-2-1-3-11(24)15(9)18(27)16(10)12(25)5-8/h1-5,13-14,17,19-26,28-29H,6-7H2/t13-,14+,17-,19+,20-,21+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFHJQYHRLPMKHU-OSYMLPPYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)O)C(=O)C3=C(C2C4C(C(C(C(O4)CO)O)O)O)C=C(C=C3O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C(=C1)O)C(=O)C3=C([C@H]2[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)C=C(C=C3O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0045967
Record name Aloin A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0045967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

418.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Aloin A

CAS RN

1415-73-2
Record name Barbaloin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1415-73-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Aloin [BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001415732
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Aloin A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0045967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ALOIN A
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/648RW354S9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
38,700
Citations
WG Wamer, P Vath, DE Falvey - Free Radical Biology and Medicine, 2003 - Elsevier
… oxidative damage after irradiation of aloin A is unlikely. Although aloin A was not directly photocytotoxic, we found that human skin fibroblasts can metabolize aloin A to aloe emodin. …
Number of citations: 103 www.sciencedirect.com
K Patel, DK Patel - Journal of Acute Disease, 2013 - Elsevier
… Studies of aloin’s biosynthesis indicate that aloin B is preferentially formed. … to aloin A, is thought to result in the mixture of aloin A and aloin B observed for naturally derived aloin. …
Number of citations: 36 www.sciencedirect.com
J Xiao, S Chen, Y Chen, J Su - Phytotherapy Research, 2022 - Wiley Online Library
… sources and potential health benefits of aloin from a clinical application … aloin, aimed at efficiently increasing aloin production. Importantly, the function and mechanism of action of aloin …
Number of citations: 12 onlinelibrary.wiley.com
MY Park, HJ Kwon, MK Sung - Life sciences, 2011 - Elsevier
AIMS: Aloe has been a very popular folk remedy for inflammation-related pathological conditions despite the lack of studies reporting its efficacy in vivo. The present study evaluated the …
Number of citations: 130 www.sciencedirect.com
EJ Buenz - Toxicology in vitro, 2008 - Elsevier
… These observations provide insight into the potential mechanisms of aloin-induced toxicity … containing aloin may be safer than aloe supplements containing aloin, and that aloin should …
Number of citations: 67 www.sciencedirect.com
AY Esmat, C Tomasetto, MC Rio - Cancer biology & therapy, 2006 - Taylor & Francis
… In the present study the cytotoxic activity of aloin, a natural … MCF-7cell line was shown to be more sensitive to aloin than … The effect of aloin is suggested to be brought about by more …
Number of citations: 97 www.tandfonline.com
B Tian, Y Hua - Food chemistry, 2005 - Elsevier
To understand the toxic effects and conflicting reports of aloin and aloe-emodin, we investigated their antioxidant and prooxidant effects on free radical-induced DNA breaks over a wide …
Number of citations: 182 www.sciencedirect.com
MY Park, HJ Kwon, MK Sung - Bioscience, biotechnology, and …, 2009 - academic.oup.com
The aloe ingredients responsible for physiological effects and the concentrations required to exert their biological activities are not fully understood. This study compares the anti-…
Number of citations: 258 academic.oup.com
…, M Janin, M Floriani, V Aloin… - Particle and …, 2014 - particleandfibretoxicology …
The mechanisms of toxicity of metal oxide particles towards lung cells are far from being understood. In particular, the relative contribution of intracellular particulate versus solubilized …
L Wan, L Zhang, K Fan, J Wang - Molecular Medicine …, 2017 - spandidos-publications.com
… Aloin‑induced apoptosis was reactive oxygen species (ROS)‑ and c‑Jun/p38‑dependent… Aloin‑induced A549 cell proliferating inhibition. In conclusion, these results suggested that Aloin …
Number of citations: 43 www.spandidos-publications.com

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